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Compound of Interest

Compound Name: 1,3-Propanediol-d2

Cat. No.: B3044168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on commercially available deuterated 1,3-

Propanediol, specifically 1,3-Propanediol-d6 and 1,3-Propanediol-d8, for research and

development purposes. While 1,3-Propanediol-d2 was initially sought, the -d6 and -d8

isotopologues are more readily available from commercial suppliers and serve analogous

functions in scientific research.

Commercial Availability and Specifications
Several reputable suppliers offer high-purity deuterated 1,3-Propanediol for research

applications. The most common variants are 1,3-Propanediol-d6 and 1,3-Propanediol-d8.

Below is a summary of typical product specifications from leading suppliers.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Isotopic
Purity

Chemical
Purity

Available
Quantitie
s

Sigma-

Aldrich

1,3-

Propane-

d₆-diol

284474-

77-7

HOCD₂CD

₂CD₂OH

98 atom %

D
≥99% (CP)

Custom

packaging

available

LGC

Standards

1,3-

Propanedi

ol-d8

285978-

25-8

DOCD₂CD

₂CD₂OD

Not

specified

Not

specified

0.1 g, 0.25

g

ChemScen

e

1,3-

Propanedi

ol-d6

284474-

77-7
C₃H₂D₆O₂

Not

specified
≥98%

Contact for

details

Toronto

Research

Chemicals

(TRC)

1,3-

Propanedi

ol-d6

284474-

77-7
C₃H₂D₆O₂

Not

specified

Not

specified
1 g

Cambridge

Isotope

Laboratorie

s (CIL)

Offers a

wide range

of

deuterated

compound

s. Specific

availability

for 1,3-

Propanedi

ol-d6/d8

should be

confirmed

directly.

- - - - -

Core Research Applications
Deuterated 1,3-Propanediol serves as an invaluable tool in various research domains, primarily

due to the mass difference imparted by the deuterium atoms.
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Internal Standard for Mass Spectrometry (MS): The most common application is as an

internal standard in quantitative analysis using Gas Chromatography-Mass Spectrometry

(GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Since the deuterated

form is chemically identical to the non-deuterated analyte, it co-elutes and experiences

similar ionization efficiency. However, its higher mass allows it to be distinguished by the

mass spectrometer, enabling accurate quantification of the non-deuterated 1,3-Propanediol

in complex biological or environmental samples.

Metabolic and Pharmacokinetic Studies: Isotopically labeled compounds are crucial for

tracing the metabolic fate of molecules in biological systems.[2] Deuterated 1,3-Propanediol

can be introduced into in vitro or in vivo models to study its absorption, distribution,

metabolism, and excretion (ADME). The deuterium label allows researchers to track the

compound and its metabolites, providing insights into biochemical pathways.[2][3]

Tracer in Mechanistic Studies: In chemical and biochemical reaction mechanism studies,

deuterium labeling can help elucidate reaction pathways and determine kinetic isotope

effects.[4]

Experimental Protocols
While specific experimental conditions should be optimized for each study, the following

provides a general framework for the primary applications of deuterated 1,3-Propanediol.

Protocol 1: Use of 1,3-Propanediol-d6 as an Internal
Standard in GC-MS Analysis
Objective: To quantify the concentration of 1,3-Propanediol in a biological matrix (e.g., plasma,

urine).

Methodology:

Preparation of Standard Solutions:

Prepare a stock solution of non-deuterated 1,3-Propanediol of a known high concentration

in a suitable solvent (e.g., methanol, water).

Prepare a stock solution of 1,3-Propanediol-d6 at a similar concentration.
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Create a series of calibration standards by serial dilution of the non-deuterated stock

solution.

Spike each calibration standard and the unknown samples with a fixed concentration of

the 1,3-Propanediol-d6 internal standard solution.

Sample Preparation:

To an aliquot of the biological sample, add the internal standard solution.

Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile

or methanol) or solid-phase extraction, to remove interfering matrix components.

Evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection.

Derivatization (e.g., silylation) may be necessary to improve the volatility and

chromatographic properties of 1,3-Propanediol.

GC-MS Analysis:

Inject the prepared samples onto a suitable GC column (e.g., a polar capillary column).

Develop a temperature gradient program to achieve good separation of 1,3-Propanediol

from other matrix components.

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

Monitor a characteristic ion for non-deuterated 1,3-Propanediol (and its derivative).

Monitor the corresponding ion for 1,3-Propanediol-d6 (which will have a higher m/z

value).

Data Analysis:

For each calibration standard, calculate the ratio of the peak area of the analyte to the

peak area of the internal standard.
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Construct a calibration curve by plotting this ratio against the known concentration of the

analyte.

Calculate the analyte-to-internal standard peak area ratio for the unknown samples and

determine their concentrations from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay using 1,3-
Propanediol-d6
Objective: To assess the metabolic stability of 1,3-Propanediol in a liver microsome model.

Methodology:

Incubation:

Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-

regenerating system, and buffer in a microcentrifuge tube.

Pre-warm the mixture at 37°C.

Initiate the reaction by adding a known concentration of 1,3-Propanediol-d6.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a

cold organic solvent (e.g., acetonitrile) containing an internal standard for the analytical

run.

Sample Processing:

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness.

Reconstitute the residue in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

Inject the samples onto a reverse-phase LC column.
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Use a gradient elution program with mobile phases such as water with 0.1% formic acid

and acetonitrile with 0.1% formic acid.

Operate the mass spectrometer in full scan mode or multiple reaction monitoring (MRM)

mode to detect the parent compound (1,3-Propanediol-d6) and any potential metabolites.

Data Analysis:

Determine the peak area of 1,3-Propanediol-d6 at each time point.

Plot the natural logarithm of the remaining percentage of 1,3-Propanediol-d6 against time.

Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
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Caption: Workflow for using deuterated 1,3-Propanediol as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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